molecular formula C7H8N2O3S B1414512 [2-(Methylthio)-6-oxo-1,6-dihydropyrimidin-4-yl]acetic acid CAS No. 1170224-11-9

[2-(Methylthio)-6-oxo-1,6-dihydropyrimidin-4-yl]acetic acid

Cat. No.: B1414512
CAS No.: 1170224-11-9
M. Wt: 200.22 g/mol
InChI Key: ICPCLVHJKMLUMS-UHFFFAOYSA-N
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Description

[2-(Methylthio)-6-oxo-1,6-dihydropyrimidin-4-yl]acetic acid is a pyrimidine derivative characterized by a methylthio (-SCH₃) group at position 2, a ketone at position 6, and an acetic acid moiety at position 4 of the pyrimidine ring. Its molecular formula is C₇H₈N₂O₃S, with a molecular weight of 200.22 g/mol (CAS: 1170224-11-9) . This compound is of interest in medicinal chemistry due to its structural similarity to bioactive pyrimidine scaffolds, which are often employed in drug discovery for their roles in enzyme inhibition and receptor modulation .

Properties

IUPAC Name

2-(2-methylsulfanyl-6-oxo-1H-pyrimidin-4-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3S/c1-13-7-8-4(3-6(11)12)2-5(10)9-7/h2H,3H2,1H3,(H,11,12)(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICPCLVHJKMLUMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=CC(=O)N1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Methylthio)-6-oxo-1,6-dihydropyrimidin-4-yl]acetic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-methylthio-4,6-dioxo-1,6-dihydropyrimidine with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an aqueous medium at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, is common to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

[2-(Methylthio)-6-oxo-1,6-dihydropyrimidin-4-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.

    Substitution: The acetic acid moiety can participate in nucleophilic substitution reactions, forming esters or amides when reacted with alcohols or amines, respectively.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Alcohols, amines, acid chlorides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Hydroxyl derivatives

    Substitution: Esters, amides

Scientific Research Applications

Chemistry

In chemistry, [2-(Methylthio)-6-oxo-1,6-dihydropyrimidin-4-yl]acetic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its derivatives have shown promise in inhibiting certain enzymes and receptors, making it a candidate for drug development.

Medicine

In medicine, this compound and its derivatives are explored for their therapeutic potential. They have been investigated for their anti-inflammatory, antiviral, and anticancer properties.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its ability to undergo various chemical transformations makes it a versatile intermediate in the synthesis of high-value products.

Mechanism of Action

The mechanism of action of [2-(Methylthio)-6-oxo-1,6-dihydropyrimidin-4-yl]acetic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. It can also interact with receptors on cell surfaces, modulating signal transduction pathways. The exact pathways and targets depend on the specific derivative and its intended application.

Comparison with Similar Compounds

To contextualize its properties and applications, the compound is compared to structurally analogous pyrimidine derivatives. Key differences in substituents, physicochemical properties, and biological activities are highlighted below.

Structural Analogues and Substituent Variations
Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents
[2-(Methylthio)-6-oxo-1,6-dihydropyrimidin-4-yl]acetic acid (Target Compound) C₇H₈N₂O₃S 200.22 1170224-11-9 -SCH₃ (position 2), -CH₂COOH (position 4)
Ethyl [6-oxo-2-(propylthio)-1,6-dihydropyrimidin-4-yl]acetate C₁₁H₁₆N₂O₃S 256.33 1242972-14-0 -SPr (propylthio, position 2), ethyl ester (-COOEt, position 4)
2-((4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetic acid C₇H₈N₂O₃S 200.22 98276-91-6 -SH (position 2), -CH₂COOH (position 4), -CH₃ (position 4)
2-[(6-Oxo-1,6-dihydropyrimidin-4-yl)oxy]acetic acid C₆H₆N₂O₄ 170.12 1603269-25-5 -O- (position 4), -CH₂COOH (position 2)
2-[4-Methyl-6-oxo-2-(pyridin-3-yl)-1,6-dihydropyrimidin-5-yl]acetic acid C₁₂H₁₁N₃O₃ 245.24 1118787-12-4 Pyridin-3-yl (position 2), -CH₂COOH (position 5), -CH₃ (position 4)

Key Observations :

  • Substituent Effects: The target compound’s methylthio group (-SCH₃) enhances lipophilicity compared to oxygen-containing analogues (e.g., 2-[(6-oxo-1,6-dihydropyrimidin-4-yl)oxy]acetic acid) .
  • Acid vs. Ester Moieties : The acetic acid group in the target compound may enhance hydrogen-bonding interactions in biological systems, whereas the ethyl ester in C₁₁H₁₆N₂O₃S is a prodrug form, requiring hydrolysis for activation .
Physicochemical Properties
Compound (CAS) Melting Point (°C) Solubility (Predicted) LogP (Calculated)
1170224-11-9 (Target Compound) Not reported Moderate in polar solvents 1.2
1242972-14-0 (Ethyl ester derivative) Not reported Low in water 2.8
98276-91-6 (Thioacetic acid analogue) Not reported High in DMSO 1.1
1603269-25-5 (Oxy-acetic acid analogue) Not reported High in water -0.5

Key Observations :

  • The ethyl ester derivative (CAS 1242972-14-0) has a higher LogP (2.8) due to the hydrophobic propylthio and ester groups, suggesting better lipid membrane penetration .
  • The oxy-acetic acid analogue (CAS 1603269-25-5) is more hydrophilic (LogP = -0.5), favoring aqueous solubility .

Biological Activity

Introduction

[2-(Methylthio)-6-oxo-1,6-dihydropyrimidin-4-yl]acetic acid is a pyrimidine derivative notable for its unique chemical structure, which includes a methylthio group and a carboxylic acid functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anti-inflammatory properties. The following sections detail its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound features a six-membered ring structure with nitrogen atoms, contributing to its distinct chemical properties. The methylthio substitution enhances its biological activity by influencing electronic distribution within the molecule, which may affect interactions with biological targets.

Structural Formula

C9H10N2O3S\text{C}_9\text{H}_{10}\text{N}_2\text{O}_3\text{S}

Pharmacological Properties

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Activity : Exhibits significant inhibition against a range of bacterial strains.
  • Anti-inflammatory Effects : Demonstrated potential in reducing inflammatory markers in preclinical studies.

Biological assays typically assess its activity through dose-response curves to establish effective concentrations and potential toxicity levels.

The compound's mechanism of action is believed to involve:

  • Inhibition of Enzymatic Activity : It may inhibit enzymes involved in inflammatory pathways.
  • Interaction with Biological Macromolecules : Studies have shown that it interacts with proteins and nucleic acids, affecting cellular processes.

Synthesis Methods

Several synthetic routes have been developed for this compound:

  • Condensation Reactions : Utilizing various starting materials to form the pyrimidine ring.
  • Functional Group Modifications : Altering the methylthio and carboxylic acid groups to enhance biological activity.

Table 1: Synthesis Overview

MethodDescriptionYield (%)
Condensation ReactionPyrimidine synthesis from thioketones75
Functional Group ModificationAlteration of methylthio and carboxylic groups80

Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against several pathogens. The results showed:

  • Minimum Inhibitory Concentration (MIC) : Ranged from 15 to 30 µg/mL for various bacterial strains.

Study 2: Anti-inflammatory Activity

In another investigation reported in Pharmaceutical Research, the compound was tested for its anti-inflammatory effects in a murine model. The findings indicated:

  • Reduction in Inflammatory Markers : Significant decrease in TNF-alpha and IL-6 levels post-treatment.

Comparative Analysis with Similar Compounds

The uniqueness of this compound lies in its specific combination of functional groups that enhance its biological activity compared to structurally similar compounds.

Table 2: Comparison with Related Compounds

Compound NameStructural FeaturesBiological Activity
5-Methylthio-pyrimidineMethylthio group on pyrimidine ringAntimicrobial
Thiazole-based compoundsThiazole ring fused with pyrimidineAnticancer
Amino-pyrimidinesAmino group substitution on pyrimidineAnti-inflammatory

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2-(Methylthio)-6-oxo-1,6-dihydropyrimidin-4-yl]acetic acid
Reactant of Route 2
[2-(Methylthio)-6-oxo-1,6-dihydropyrimidin-4-yl]acetic acid

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